Tetraethyl (but-3-yne-1,1-diyl)bisphosphonate
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Overview
Description
[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester: is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms This particular compound is notable for its unique structure, which includes both diethoxy-phosphoryl and phosphonic acid diethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester typically involves the reaction of appropriate alkynes with diethyl phosphite under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diethyl phosphite, followed by the addition of the alkyne. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxy-phosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Chemistry: In chemistry, [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester is used as a building block for the synthesis of more complex organophosphorus compounds
Biology and Medicine: In biological and medical research, this compound has potential applications as a precursor for the synthesis of bioactive molecules. Organophosphorus compounds are known for their biological activity, and derivatives of this compound may exhibit properties such as enzyme inhibition or antimicrobial activity.
Industry: In the industrial sector, [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its reactivity and ability to form stable phosphorus-carbon bonds make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester involves its interaction with molecular targets through its phosphorus-containing groups. These groups can form strong bonds with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Diethyl phosphite: A simpler organophosphorus compound used in similar synthetic applications.
Phosphonic acid derivatives: Compounds with similar phosphorus-containing groups but different structures.
Alkyne-containing phosphonates: Compounds that share the alkyne group but have different substituents on the phosphorus atom.
Uniqueness: What sets [1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester apart from similar compounds is its combination of diethoxy-phosphoryl and phosphonic acid diethyl ester groups
Biological Activity
Tetraethyl (but-3-yne-1,1-diyl)bisphosphonate, a member of the bisphosphonate family, has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of Bisphosphonates
Bisphosphonates are a class of compounds characterized by their two phosphonate groups attached to a carbon chain. They are primarily known for their ability to inhibit bone resorption by osteoclasts, making them valuable in treating conditions like osteoporosis and Paget's disease. The structure-activity relationship (SAR) of bisphosphonates indicates that modifications in their chemical structure can significantly influence their biological activity and therapeutic efficacy.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes involved in the mevalonate pathway, particularly farnesyl diphosphate synthase (FDPS). By inhibiting FDPS, these compounds disrupt the synthesis of isoprenoid lipids essential for the post-translational modification of small GTP-binding proteins, which are crucial for osteoclast function and survival .
Key Mechanisms:
- Inhibition of Bone Resorption : Bisphosphonates bind to hydroxyapatite in bone tissue, leading to reduced osteoclast activity.
- Enzyme Inhibition : Compounds like this compound may exhibit enzyme-inhibitory properties that extend beyond bone metabolism .
- Cellular Effects : They can induce apoptosis in osteoclasts and modulate immune responses through interactions with monocytes and macrophages .
Biological Activity Data
Research has demonstrated various biological activities associated with this compound. Below is a summary of its observed effects based on recent studies:
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental settings:
- Antitumor Efficacy : A study investigated the synthesis of new derivatives based on this bisphosphonate and evaluated their antitumor activity against cancer cell lines. Results indicated enhanced cytotoxicity compared to traditional bisphosphonates .
- Enzymatic Studies : Research focusing on the interaction between this compound and FDPS revealed that structural modifications could lead to increased inhibition potency, providing insights into optimizing bisphosphonate design for therapeutic use .
- Clinical Applications : Clinical trials have shown that bisphosphonates significantly decrease fracture rates in patients with osteoporosis, suggesting that this compound could be beneficial as part of a treatment regimen .
Properties
Molecular Formula |
C12H24O6P2 |
---|---|
Molecular Weight |
326.26 g/mol |
IUPAC Name |
4,4-bis(diethoxyphosphoryl)but-1-yne |
InChI |
InChI=1S/C12H24O6P2/c1-6-11-12(19(13,15-7-2)16-8-3)20(14,17-9-4)18-10-5/h1,12H,7-11H2,2-5H3 |
InChI Key |
SOYFRPJGNFZJEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC#C)P(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
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